molecular formula C20H12ClNO2 B2745834 6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione CAS No. 100892-05-5

6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione

Cat. No. B2745834
CAS RN: 100892-05-5
M. Wt: 333.77
InChI Key: GXYVQQTVRRPFKS-UHFFFAOYSA-N
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Description

“6-(2-Chlorophenyl)benzodbenzazepine-5,7-dione” is a benzodiazepine derivative . Benzodiazepines are a class of psychoactive drugs with varying sedative, hypnotic, anxiolytic, anticonvulsant, muscle relaxant, and amnesic properties .


Synthesis Analysis

While specific synthesis methods for this compound are not available, benzodiazepines are typically synthesized via the fusion of a benzene ring with a diazepine ring .


Molecular Structure Analysis

The molecular structure of benzodiazepines generally includes a benzene ring fused to a diazepine ring . The “R” labels denote common locations of side chains, which give different benzodiazepines their unique properties .


Chemical Reactions Analysis

Benzodiazepines share similar pharmacological properties due to their structural similarities. Some benzodiazepines produce active metabolites when metabolized by the body .


Physical And Chemical Properties Analysis

The physical and chemical properties of benzodiazepines can vary widely depending on their specific structures and substituents .

Scientific Research Applications

Quantum Chemical Studies and Molecular Geometry

Spectroscopic and quantum chemical studies of molecular geometry provide insights into the vibrational frequencies and electronic properties of chlorophenyl benzazepine derivatives. These studies, focusing on vibrational frequency assignments and potential energy distribution, help understand the absorption wavelength, polarizability, and dipole moment. Quantum chemical calculations have been utilized to determine the HOMO and LUMO energies, facilitating the exploration of charge transfer within molecules. This research lays the groundwork for understanding the molecular electrostatic potential and identifying sites for electrophilic and nucleophilic attacks, which are crucial for designing targeted molecules in various scientific applications (B. Sylaja, S. Gunasekaran, & S. Srinivasan, 2016).

Dopaminergic Activity and Receptor Affinity

Research into the dopaminergic activity of substituted chlorophenyl benzazepines reveals their potential as agonists of central and peripheral dopamine receptors. These compounds, synthesized through the cyclization of certain amino alcohols, have shown preliminary evidence of dopaminergic activity by affecting renal blood flow and renal vascular resistance in animal models. This insight is vital for developing therapeutic agents targeting dopamine receptors, with implications for treating disorders such as Parkinson's disease and schizophrenia (F. R. Pfeiffer et al., 1982).

Chemical Transformations and Synthetic Applications

The study of chemical transformations involving chloro-substituted benzazepines has led to the development of novel synthetic pathways and materials. For instance, reactions of chloro-substituted benzazepines with diphenyldiazomethane have demonstrated unique pathways to various compounds, highlighting the potential for creating new materials with specific electronic and photonic properties. Such research is foundational for advancing the field of organic electronics and materials science, contributing to the synthesis of compounds with tailored properties for specific applications (Takumi Oshima & Toshikazu Nagai, 1988).

Antitumor Activity

Explorations into the antitumor activity of benzazepine derivatives have identified several compounds with potential therapeutic benefits. Studies focused on the synthesis and biological evaluation of novel benzazepine derivatives bearing an aryl sulfonate moiety have highlighted their antimicrobial and anti-inflammatory properties, with some exhibiting promising antitumor activities. This line of research is crucial for the discovery of new cancer treatments, offering insights into the mechanisms of action and the development of benzazepine-based therapeutic agents (B. V. Kendre, M. G. Landge, & S. Bhusare, 2015).

Mechanism of Action

Benzodiazepines work by enhancing the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA_A receptor, resulting in sedative, hypnotic (sleep-inducing), anxiolytic (anti-anxiety), anticonvulsant, and muscle relaxant properties .

Safety and Hazards

Benzodiazepines have potential for misuse and can cause physical dependence and withdrawal symptoms . They are generally considered safe for short-term use, but long-term use is controversial due to concerns about adverse psychological and physical effects, including dependence and withdrawal .

Future Directions

The future of benzodiazepines in medical use may involve the development of new drugs with improved safety profiles, reduced potential for misuse, and better efficacy in treating conditions such as anxiety and insomnia .

properties

IUPAC Name

6-(2-chlorophenyl)benzo[d][2]benzazepine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H12ClNO2/c21-17-11-5-6-12-18(17)22-19(23)15-9-3-1-7-13(15)14-8-2-4-10-16(14)20(22)24/h1-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYVQQTVRRPFKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=CC=CC=C3C(=O)N(C2=O)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(2-Chlorophenyl)benzo[d][2]benzazepine-5,7-dione

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